3-Fluoro-5-methoxypyridin-2-amine
Overview
Description
3-Fluoro-5-methoxypyridin-2-amine: is an organic compound with the molecular formula C6H7FN2O It is a derivative of pyridine, characterized by the presence of a fluorine atom at the third position, a methoxy group at the fifth position, and an amino group at the second position on the pyridine ring
Mechanism of Action
Target of Action
3-Fluoro-5-methoxypyridin-2-amine is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceuticals . .
Biochemical Pathways
As an intermediate in chemical synthesis, this compound may be involved in various biochemical pathways depending on the final product it is used to produce . .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Cellular Effects
Fluorinated compounds are known to have varying effects on cells depending on their concentration .
Molecular Mechanism
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Temporal Effects in Laboratory Settings
It’s recommended to store the compound in a dark place, under an inert atmosphere, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Suzuki-Miyaura Coupling Reaction:
Starting Materials: 3-Fluoropyridine-2-boronic acid and 5-methoxy-2-iodoaniline.
Catalyst: Palladium(II) acetate.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to facilitate the coupling reaction, resulting in the formation of 3-Fluoro-5-methoxypyridin-2-amine.
-
Nucleophilic Substitution Reaction:
Starting Materials: 3-Fluoro-2-nitropyridine and 5-methoxyaniline.
Catalyst: Copper(I) iodide.
Base: Sodium hydroxide.
Solvent: Dimethyl sulfoxide.
Reaction Conditions: The reaction is carried out at elevated temperatures, leading to the substitution of the nitro group with the amino group, forming this compound.
Industrial Production Methods:
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: The compound undergoes oxidation to form corresponding pyridine N-oxide derivatives.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
-
Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: The fluorine atom can be substituted with other halogens under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine, chlorine.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: 3-Fluoro-5-methoxypyridin-2-amine is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs targeting various diseases.
Antimicrobial Agents: Preliminary studies suggest its potential as an antimicrobial agent.
Industry:
Material Science: The compound is investigated for its use in the development of new materials with unique properties.
Agriculture: It is explored for its potential use in agrochemicals to enhance crop protection.
Comparison with Similar Compounds
-
3-Fluoro-2-methoxypyridine:
- Similar structure but lacks the amino group at the second position.
- Different reactivity and applications due to the absence of the amino group.
-
5-Fluoro-3-methoxypyridin-2-amine:
- Fluorine atom at the fifth position instead of the third.
- Different electronic properties and reactivity.
-
3-Fluoro-5-methylpyridin-2-amine:
- Methyl group instead of the methoxy group.
- Different steric and electronic effects.
Uniqueness of 3-Fluoro-5-methoxypyridin-2-amine:
- The combination of the fluorine atom, methoxy group, and amino group on the pyridine ring imparts unique electronic and steric properties to the compound.
- Its specific substitution pattern allows for distinct reactivity and interactions with molecular targets, making it valuable in various scientific research applications.
Properties
IUPAC Name |
3-fluoro-5-methoxypyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOHJTASOZCWFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299061 | |
Record name | 3-Fluoro-5-methoxy-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211589-70-6 | |
Record name | 3-Fluoro-5-methoxy-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211589-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-methoxy-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-5-methoxypyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.